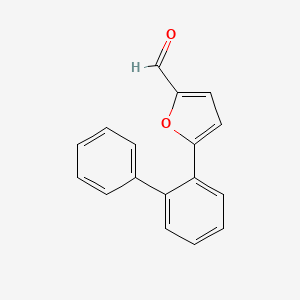![molecular formula C36H33ClF3N7O6 B14114061 amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telotristat is a pharmaceutical compound primarily used to treat carcinoid syndrome diarrhea. It is an inhibitor of tryptophan hydroxylase, the enzyme responsible for the rate-limiting step in serotonin biosynthesis. By inhibiting this enzyme, telotristat reduces the production of serotonin, which is often overproduced in patients with carcinoid syndrome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of telotristat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of telotristat follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets stringent quality standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Telotristat undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions are intermediates that are further processed to yield telotristat. Each step is designed to enhance the compound’s pharmacological properties and ensure its efficacy in treating carcinoid syndrome diarrhea .
Applications De Recherche Scientifique
Telotristat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on serotonin production and related biological pathways.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin biosynthesis .
Mécanisme D'action
Telotristat exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor to serotonin. By blocking this step, telotristat reduces serotonin levels, alleviating symptoms of carcinoid syndrome diarrhea. The molecular targets include tryptophan hydroxylase and related pathways involved in serotonin biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanreotide: Another compound used to treat carcinoid syndrome, but it works by inhibiting the release of multiple hormones.
Octreotide: Similar to lanreotide, it inhibits hormone release but does not directly affect serotonin synthesis.
Pasireotide: A broader spectrum somatostatin analog that inhibits multiple hormone pathways
Uniqueness of Telotristat
Telotristat is unique in its specific inhibition of tryptophan hydroxylase, directly targeting serotonin production. This specificity makes it particularly effective in treating conditions where serotonin overproduction is a primary issue, such as carcinoid syndrome diarrhea .
Propriétés
Formule moléculaire |
C36H33ClF3N7O6 |
|---|---|
Poids moléculaire |
752.1 g/mol |
Nom IUPAC |
amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate |
InChI |
InChI=1S/C36H33ClF3N7O6/c1-4-51-30(48)18-43-33(49)26-7-5-6-24(31(26)20(3)34(50)53-42)21-8-10-22(11-9-21)27-17-29(45-35(41)44-27)52-32(36(38,39)40)25-13-12-23(37)16-28(25)47-15-14-19(2)46-47/h5-17,20,32H,4,18,42H2,1-3H3,(H,43,49)(H2,41,44,45)/t20?,32-/m1/s1 |
Clé InChI |
YHVNOOKYOFKSNK-AATUDMNVSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F |
SMILES canonique |
CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)
![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)
![2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)


![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)

![[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)

![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
